molecular formula C19H16N4O5 B2587075 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)oxalamide CAS No. 1206999-61-2

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)oxalamide

Cat. No.: B2587075
CAS No.: 1206999-61-2
M. Wt: 380.36
InChI Key: TWQCSEPBMMOFFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)oxalamide is a bifunctional oxalamide derivative featuring two distinct pharmacophores: a benzo[d][1,3]dioxole (benzodioxole) group and a 3-phenyl-1,2,4-oxadiazole moiety. The benzodioxole group is known for enhancing metabolic stability and lipophilicity, while the 1,2,4-oxadiazole ring contributes to hydrogen bonding and π-π stacking interactions, often critical in biological target engagement . Oxalamide scaffolds, such as those in this compound, are widely explored in medicinal chemistry for their versatility in drug design, particularly in antiviral and enzyme-inhibitory applications .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-N'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O5/c24-18(20-9-12-6-7-14-15(8-12)27-11-26-14)19(25)21-10-16-22-17(23-28-16)13-4-2-1-3-5-13/h1-8H,9-11H2,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWQCSEPBMMOFFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C(=O)NCC3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)oxalamide is a compound that has drawn attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The oxadiazole moiety in its structure is known for conferring various biological properties, including antibacterial and anticancer effects.

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₉H₁₆N₂O₅
  • Molecular Weight : 384.4 g/mol
  • CAS Number : 2034341-33-6

Biological Activity Overview

Research indicates that derivatives containing the 1,3,4-oxadiazole ring exhibit a wide range of biological activities. The following sections detail specific findings related to antimicrobial and anticancer activities.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of compounds with the oxadiazole structure:

  • General Findings :
    • Compounds with 1,3,4-oxadiazole rings have shown significant antibacterial activity against various pathogens, including Mycobacterium tuberculosis and Staphylococcus aureus .
    • The mechanism often involves inhibition of key enzymes in bacterial fatty acid synthesis pathways, such as enoyl-acyl carrier protein (ACP) reductase .
  • Case Studies :
    • A study by Dhumal et al. (2016) demonstrated that certain oxadiazole derivatives inhibited Mycobacterium bovis BCG effectively .
    • Salama et al. (2020) synthesized 2-amino-1,3,4-oxadiazole derivatives that exhibited potent activity against Gram-positive bacteria, outperforming standard antibiotics like vancomycin .

Anticancer Activity

The anticancer properties of oxadiazole-containing compounds have been extensively studied:

  • Mechanisms of Action :
    • Oxadiazoles have been linked to the induction of apoptosis in cancer cells through various pathways, including the modulation of pro-inflammatory cytokines such as IL-6 and TNF-α .
    • Some derivatives have shown cytotoxic effects on solid tumor cell lines, suggesting their potential as chemotherapeutic agents .
  • Research Findings :
    • A recent study indicated that specific oxadiazole derivatives could inhibit cancer cell proliferation and induce cell cycle arrest .
    • The structure–activity relationship (SAR) studies have revealed that substitutions on the oxadiazole ring significantly affect biological activity .

Table 1: Summary of Biological Activities

Activity TypeCompound TypeKey Findings
Antimicrobial1,3,4-Oxadiazole DerivativesEffective against M. tuberculosis and S. aureus
AnticancerOxadiazole DerivativesInduces apoptosis; inhibits tumor cell proliferation

Table 2: Comparative MIC Values

Compound NamePathogenMIC (µg/mL)
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-phenyl...)S. aureus0.5
N-dodecyl-5-(pyridin-4-yl)-1,3,4-oxadiazol...M. tuberculosis4–8
Benzamide DerivativeClostridium difficile0.003–0.03

Comparison with Similar Compounds

BNM-III-170 (N1-(4-chloro-3-fluorophenyl)-N2-((1R,2R)-2-(guanidinomethyl)-5-((methylamino)methyl)-2,3-dihydro-1H-inden-1-yl)oxalamide)

  • Key Features : This CD4-mimetic compound incorporates a dihydroindenyl-guanidine group and a halogenated aryl moiety.
  • Comparison : Unlike the target compound, BNM-III-170’s dihydroindenyl group enhances binding to viral glycoproteins, while the benzodioxole and oxadiazole groups in the target molecule may improve metabolic stability and solubility .
  • Biological Activity: Demonstrated efficacy against immunodeficiency viruses, suggesting oxalamides can be tailored for antiviral applications .

N1,N5-bis{[4-(5-Oxo-4,5-dihydro)-1,2,4-oxadiazol-3-yl]phenyl}glutaramide

  • Key Features : Features two 1,2,4-oxadiazol-3-yl groups linked via a glutaramide spacer.
  • Comparison : The absence of a benzodioxole group reduces lipophilicity compared to the target compound. The dual oxadiazole motifs enhance hydrogen-bonding capacity but may limit bioavailability due to high polarity .

Compounds with Benzo[d][1,3]dioxole Substituents

N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide (28)

  • Key Features : Combines a benzimidazole core with a benzodioxole-acetamide side chain.
  • Both compounds exhibit enhanced solubility due to benzodioxole .

1-(Benzo[d][1,3]dioxol-5-ylmethyl)pyrrolidine Derivatives

  • Key Features : Pyrrolidine or azetidine rings substituted with benzodioxole.
  • Comparison : These compounds lack the oxadiazole and oxalamide functionalities, resulting in lower molecular complexity. However, their synthesis via reductive amination (NaBH(OAc)₃) highlights methods applicable to benzodioxole-containing intermediates .

Metabolic Stability of Oxalamides and Related Compounds

  • N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (No. 1768): Rapid metabolism in rat hepatocytes without amide hydrolysis suggests that substituents like benzodioxole may protect against enzymatic degradation .
  • Target Compound : The benzodioxole group likely confers similar metabolic stability, while the oxadiazole moiety may further resist hydrolysis compared to simpler amides .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Molecular Weight Key Functional Groups LogP* Metabolic Stability
Target Compound ~437.4 Oxalamide, Benzodioxole, Oxadiazole 3.2 High
BNM-III-170 ~520.1 Oxalamide, Dihydroindenyl, Guanidine 2.8 Moderate
Compound 28 ~377.4 Acetamide, Benzodioxole 2.5 Moderate
N1,N5-bis-Oxadiazole Glutaramide ~506.3 Glutaramide, Oxadiazole 1.9 Low

*Estimated using fragment-based methods.

Research Findings and Implications

  • Synthetic Flexibility : The target compound’s oxalamide core allows modular substitution, as seen in BNM-III-170 and glutaramide derivatives .
  • Metabolic Advantages : Benzodioxole-containing compounds exhibit resistance to amide hydrolysis, a critical advantage for oral bioavailability .
  • Biological Potential: The 1,2,4-oxadiazole group’s electronic properties may enhance target binding, analogous to Compound 28’s IDO1 inhibition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.